molecular formula C9H6BrNO2 B556507 5-Bromoindole-2-carboxylic acid CAS No. 7254-19-5

5-Bromoindole-2-carboxylic acid

Cat. No.: B556507
CAS No.: 7254-19-5
M. Wt: 254,09 g/mole
InChI Key: YAULOOYNCJDPPU-UHFFFAOYSA-N
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Description

Chemical Properties: 5-Bromoindole-2-carboxylic acid (CAS: 7254-19-5) is an indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Its structure features a bromine atom at the 5-position of the indole ring and a carboxylic acid group at the 2-position . Key physical properties include a density of 1.838 g/cm³, a boiling point of 470.9°C, and a flash point of 238.6°C .

Indole derivatives are prized in medicinal chemistry for their ability to engage in hydrogen bonding, π-alkyl interactions, and hydrophobic effects, which enhance target binding and solubility . For example, this compound has been used to develop oxadiazole derivatives (e.g., compounds 4a, 4b) that exhibit superior EGFR inhibition compared to reference drugs like erlotinib .

Properties

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291139
Record name 5-Bromoindole-2-carboxylic acid
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Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-19-5
Record name 7254-19-5
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Record name 5-Bromoindole-2-carboxylic acid
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Record name 5-Bromo-1H-indole-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Conditions

The process occurs in two stages:

  • Saponification : Ethyl 5-bromoindole-2-carboxylate undergoes base-catalyzed hydrolysis using sodium hydroxide (96%) in a methanol-water solvent system under reflux.

  • Acidification : The resulting sodium salt is treated with 10% hydrochloric acid to precipitate the free carboxylic acid.

Critical Parameters :

  • Temperature : Reflux (≈78°C for methanol) for saponification; cooling to 40°C before acidification.

  • pH Control : Adjusted to 3–4 to ensure complete protonation without degrading the product.

Experimental Procedure and Yield Optimization

ParameterValue/DescriptionSource
Starting MaterialEthyl 5-bromoindole-2-carboxylate (134 g)
BaseSodium hydroxide (31.25 g in 183 mL H₂O)
Solvent SystemMethanol:Water (1:1, 366 mL total)
Reaction Time0.5 hours at reflux
Acidification Agent10% HCl (dropwise to pH 3–4)
Yield109.1 g (91%)
Purity≥96% (HPLC)

This method prioritizes green chemistry principles by avoiding halogenated solvents and enabling efficient solvent recovery. The high yield is attributed to precise pH control during acidification, which minimizes side reactions such as decarboxylation or bromine displacement.

ApproachConditionsAdvantages/LimitationsSource
N-Protection Phenylsulfonyl group protectionEnhances solubility and stability; facilitates purification
Directed Bromination N-Bromosuccinimide (NBS) with BPOImproved regiocontrol for 5-position
Solvent System DMF or acetic acidPolar aprotic solvents enhance reactivity

Hypothetical Workflow :

  • Protect indole-2-carboxylic acid as its methyl ester to mitigate acidity-driven side reactions.

  • Brominate using NBS and benzoyl peroxide (BPO) in DMF at 80°C.

  • Deprotect the ester via saponification (as in Section 1).

Limitations :

  • No explicit yield or purity data for this route in the provided sources.

  • Risk of 3-bromo byproduct formation due to indole’s inherent reactivity.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYieldPurityScalabilityCost Efficiency
Ester Hydrolysis91%≥96%HighModerate
Direct BrominationN/AN/ALowHigh (NBS cost)

The ester hydrolysis route is industrially preferred due to its reproducibility and minimized byproduct formation. In contrast, direct bromination remains exploratory, requiring further optimization for large-scale applications.

Reaction Monitoring and Quality Control

Analytical Techniques

  • HPLC : Used to confirm ≥96% purity post-synthesis.

  • NMR Spectroscopy : Validates regiochemistry (e.g., absence of 3-bromo isomers).

  • Melting Point : 280°C (consistent with literature).

Impurity Profiling

Common impurities include:

  • Residual Esters : Addressed via extended hydrolysis times.

  • Inorganic Salts : Removed through recrystallization in methanol-water .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Buchwald–HartwigPd(OAc)₂, XPhos, Cs₂CO₃, substituted aminesC6-aminated indole derivatives (e.g., 16a–16k )60-85%
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidsC5-arylindole derivatives70-90%
SNAr with thiolsK₂CO₃, DMF, aryl thiols5-thioether indole analogs45-65%

Key Findings :

  • Palladium-catalyzed amination at C6 is highly regioselective due to the directing effect of the carboxylic acid group .
  • Electron-withdrawing substituents on aryl boronic acids enhance Suzuki coupling efficiency .

Functional Group Transformations at the Carboxylic Acid

The carboxyl group undergoes derivatization to form esters, amides, and hydrazones.

Esterification

SubstrateReagentsProductYieldApplication
This compoundH₂SO₄, methanolMethyl 5-bromoindole-2-carboxylate (15 )95%Intermediate for further reactions
Ethyl ester hydrolysisNaOH (aq.), HCl (pH 3-4)This compound91%Green chemistry synthesis

Amide Formation

ReagentsConditionsProductYieldReference
HATU, DIPEANMP, room temperatureAmide with 5-bromo-1,3-benzothiazol-2-amine2%
EDAC, NH₃Methanol, 0°C → RTMethyl ester → primary amide80%

Notable Observations :

  • Low yields in HATU-mediated couplings suggest steric hindrance from the indole ring .
  • Direct ammonolysis of esters provides high-purity amides .

Reduction

Target GroupReagentsProductApplication
Carboxylic acidLiAlH₄, THF5-Bromoindole-2-methanolAlcohol intermediates for drug synthesis
Nitro groupH₂, Pd/CThis compound derivatives with amino substituentsEGFR inhibitor precursors

Oxidation

ReagentsConditionsProductOutcome
KMnO₄Acidic aqueousIndole ring oxidation to quinoline analogsLimited synthetic utility

Hydrazone Formation

Reaction with hydrazines yields bioactive derivatives:

HydrazineConditionsProduct Activity (IC₅₀ vs. VEGFR-2 TK)Reference
4-FluorobenzohydrazideEtOH, reflux3.11 µM
Pyrazine-2-carbohydrazideEDAC, RT5.42 µM

Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., -F) enhance kinase inhibition by stabilizing ligand-receptor interactions .

Oxadiazole Cyclization

Reaction with hydroxylamine followed by cyclization:

Starting MaterialReagentsProductEGFR Inhibition (IC₅₀)
This compoundEDAC, NH₂OH·HCl1,3,4-Oxadiazole derivatives (e.g., 3a )4.8–6.1 µM

Key Insight :

  • Oxadiazole derivatives induce apoptosis via cell cycle arrest at G2/M phase .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Indole-2-CA)Rationale
Bromine substitution1.5× fasterElectron-withdrawing -COOH enhances NAS
Esterification0.8× slowerSteric hindrance at C2 position

Scientific Research Applications

Medicinal Chemistry

5-Bromoindole-2-carboxylic acid is utilized extensively in the synthesis of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:

  • HIV-1 Integrase Inhibitors : Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. These compounds are designed to chelate magnesium ions within the active site of the integrase enzyme, thereby hindering its function. For instance, a derivative demonstrated an impressive IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .
  • Cancer Therapeutics : The compound has been explored for its anti-cancer properties. Novel derivatives have been synthesized that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cancer cell proliferation. Compounds derived from this compound have shown significant antiproliferative effects against various cancer cell lines (A549, HepG2, and MCF-7) .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of various indole derivatives. These derivatives are critical in developing pharmaceuticals due to their diverse biological activities:

  • Indole Derivatives : The compound is involved in synthesizing indolyl ethanones and other derivatives that act as inhibitors for enzymes such as indoleamine 2,3-dioxygenase and metalloproteinases (MMPs), which are relevant in treating arthritic diseases .

Material Science

The incorporation of this compound into polymer matrices has been investigated to enhance material properties:

  • Polymer Applications : The compound can be integrated into polymers to improve thermal stability and mechanical strength, making it valuable for manufacturing advanced materials .

Agrochemicals

Research into agrochemical applications has also been conducted:

  • Pest Control : The potential use of this compound in developing new agrochemical products offers innovative solutions for pest control and crop protection .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocus AreaKey Findings
HIV ResearchIdentified as a potent inhibitor of HIV-1 integrase with an IC50 of 0.13 μM.
Cancer ResearchNovel derivatives showed significant inhibition of EGFR tyrosine kinase across multiple cancer cell lines.
Synthetic ChemistryDemonstrated utility in synthesizing indole derivatives with therapeutic potential against arthritis.
Material ScienceEnhanced properties in polymer applications were reported through the integration of this compound.

Mechanism of Action

The mechanism of action of 5-Bromoindole-2-carboxylic acid varies depending on its application:

Comparison with Similar Compounds

Oxadiazole Derivatives (4a, 4b)

Derived from 5-bromoindole-2-carboxylic acid, these compounds feature oxadiazole moieties that enhance binding to EGFR. Key differences include:

Property Compound 4a Compound 4b Erlotinib (Reference)
Binding Energy (kcal/mol) -8.06 -8.18 -7.64
HOMO Energy (eV) -6.12 -6.08 -6.30
LUMO Energy (eV) -2.22 -2.18 -2.40
Dipole Moment (Debye) 2.90 2.85 2.50
ADMET Absorption Moderate (Level 1) Moderate (Level 1) Poor (Level 2)
  • Key Findings: Compound 4a exhibits the highest stability (total binding energy: -6536.6 kcal/mol) and forms five hydrogen bonds with EGFR residues (Thr766, Leu820), surpassing erlotinib’s three bonds . Both 4a and 4b show favorable ADMET profiles, including low hepatotoxicity and non-inhibition of cytochrome P450 enzymes, unlike erlotinib .

Carbothioamide Derivatives (3a, 3b)

These derivatives replace the carboxylic acid group with carbothioamide, altering electronic properties:

Property Compound 3a This compound
EGFR Binding Energy -9.2 kcal/mol Not reported
Antiproliferative Activity (IC₅₀) 1.2 µM (HepG2) >10 µM
Hydrogen Bonds 4 (Lys721, Val702) 2 (Leu753, Thr766)
  • Key Findings :
    • Compound 3a induces cell cycle arrest and apoptosis in cancer cells, demonstrating higher specificity than the parent compound .

Broader Indole-Based Analogues

Compound Class Example Key Advantage vs. This compound
Triazole Derivatives 5-Bromoindole-triazole Enhanced solubility and CYP450 non-inhibition
Tetrahydro Pyridazine-3,6-dione Compound 7 Improved tumor selectivity (IC₅₀: 0.9 µM vs. 5.2 µM)
Natural Indoles Vinca Alkaloids Broader mitotic spindle disruption

Biological Activity

5-Bromoindole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, especially in cancer and viral infections.

Chemical Structure and Synthesis

This compound (C₉H₆BrNO₂) features an indole backbone with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This structure is crucial for its biological activity, as it allows for various interactions with biological targets.

The synthesis of this compound typically involves the bromination of indole derivatives followed by carboxylation. Recent studies have focused on creating derivatives of this compound to enhance its pharmacological properties.

Anticancer Properties

One of the most promising applications of this compound is in cancer treatment. Research indicates that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

  • Mechanism of Action : The compounds derived from this compound have been shown to inhibit EGFR tyrosine kinase activity, leading to decreased cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The most potent derivative, identified as compound 3a, demonstrated significant antiproliferative activity and induced apoptosis through cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
3aA5495.4EGFR Inhibition
3aHepG26.1EGFR Inhibition
3aMCF-74.8EGFR Inhibition

HIV-1 Integrase Inhibition

In addition to anticancer properties, this compound has been explored for its antiviral activity against HIV. Studies have shown that it can inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.

  • Binding Interactions : The indole nucleus chelates with magnesium ions in the active site of integrase, facilitating effective binding with viral DNA. A derivative demonstrated an IC50 value of 3.11 µM against integrase activity, indicating strong potential as an antiviral agent .

Case Studies

  • EGFR Inhibition Study :
    • Researchers synthesized various derivatives of this compound and evaluated their binding affinity to the EGFR tyrosine kinase domain using molecular docking studies. The results showed that compounds exhibited favorable binding energies compared to known inhibitors like erlotinib, but with reduced hepatotoxicity .
  • HIV Integrase Study :
    • In a separate study, derivatives were optimized to enhance their inhibitory effects on HIV-1 integrase. Binding mode analysis indicated that structural modifications improved interactions with both Mg²⁺ ions and viral DNA, showcasing the compound's versatility as a scaffold for drug development .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Bromoindole-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox if toxic vapors are generated. Post-experiment waste must be segregated and disposed via certified biohazard waste services to avoid environmental contamination .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the indole ring substitution pattern and bromine/carboxylic acid groups.
  • Mass Spectrometry (MS) : Compare the molecular ion peak ([M+H]+^+) with the theoretical molecular weight (240.05 g/mol) to confirm molecular identity .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection to assess purity (>99% as per supplier specifications) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store sealed containers below -20°C in a dry, dark environment to prevent degradation. Monitor for discoloration or precipitation, which may indicate decomposition. Purity deviations can arise from improper storage, affecting experimental reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoindole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromoindole-2-carboxylic acid

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